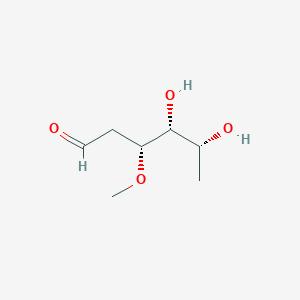
2-(4-苯基苯氧基)丙酸
描述
Synthesis Analysis
The synthesis of compounds closely related to 2-(4-Phenylphenoxy)propanoic acid involves multi-step chemical processes. For example, Zhang Dan-shen synthesized 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid through a process involving the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine and reaction with acetone, chloroform, and NaOH, achieving an overall yield of about 38% (Zhang Dan-shen, 2009).
Molecular Structure Analysis
Crystal structure and stereochemistry analyses are crucial for understanding the molecular configuration of compounds. Lei Chen et al. synthesized 2-acetoxy-3-(3,4-diacetoxyphenyl) propanoic acid and determined its crystal structure and stereochemistry through X-ray single crystal diffraction analysis, highlighting the importance of structural elucidation in chemical research (Lei Chen et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving phenylphenoxy propanoic acid derivatives can be complex. For instance, Runsheng Xu et al. demonstrated the synthesis of 2-(phenylthio)phenols via tandem copper(I)-catalyzed C-S coupling/C-H functionalization, illustrating the intricate reactions these compounds can undergo (Runsheng Xu et al., 2010).
Physical Properties Analysis
The physical properties of compounds like 2-(4-Phenylphenoxy)propanoic acid derivatives can be analyzed through various spectroscopic and crystallographic techniques. The study by Shi-Juan Li et al. on 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, a related compound, employed X-ray structure analysis and theoretical calculations to predict applications in fluoro-containing materials, demonstrating the role of physical property analysis in material science (Shi-Juan Li et al., 2015).
Chemical Properties Analysis
The chemical properties of phenylphenoxy propanoic acid derivatives are pivotal for their applications and reactivity. The work by S. Kotteswaran et al. on the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate provides insights into the electronic properties and thermal analysis of such compounds, underscoring the significance of chemical property analysis (S. Kotteswaran et al., 2016).
科学研究应用
抗炎活性
对2-(4-苯基苯氧基)丙酸的性质进行的研究揭示了其在抗炎应用中的潜力。一项研究从欧椴树叶中鉴定出新的酚类化合物,包括2-(4-苯基苯氧基)丙酸的变体。这些化合物在巨噬细胞中对LPS诱导的NO产生表现出适度的抑制活性,表明它们在抗炎用途上的潜力 (Ren et al., 2021)。
材料科学应用
在材料科学中,人们探索了2-(4-苯基苯氧基)丙酸在增强分子对苯并噁嗪环形成的反应性方面的实用性。其使用可以为富含脂肪族-OH基团的分子或大分子提供苯并噁嗪的特定性质,这对于开发各种材料至关重要。这表明该化合物在材料科学中作为可再生建筑块的潜力 (Trejo-Machin et al., 2017)。
分析化学应用
2-(4-苯基苯氧基)丙酸已被用于分析化学中用于测定水样中苯氧基除草剂的方法。这涉及使用相转移微萃取与同时衍生化的方法,然后进行GC-MS分析。该方法的灵敏度和准确性突显了该化合物在环境监测和分析中的相关性 (Nuhu et al., 2012)。
属性
IUPAC Name |
2-(4-phenylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPGQEMJIGUBGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5555-13-5 | |
| Record name | Propionic acid, 2-(4-biphenylyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5555-13-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-BIPHENYLYLOXY)PROPIONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(7S,8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-7,13-dimethylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1200318.png)



![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol](/img/structure/B1200324.png)








